Ethyl ((2,4-dichlorobenzoyl)amino)acetate is an organic compound characterized by the presence of a dichlorobenzoyl group attached to an aminoacetate moiety. Its molecular formula is and it has a molecular weight of approximately 275.13 g/mol. The compound features two chlorine substituents on the benzene ring, which contribute to its unique chemical properties and potential biological activities.
Research indicates that compounds similar to ethyl ((2,4-dichlorobenzoyl)amino)acetate exhibit significant biological activities, particularly in antimicrobial and antifungal applications. For instance, derivatives with similar structures have shown activity against various fungal strains, including Candida albicans, suggesting potential therapeutic uses in treating fungal infections . Additionally, the dichlorobenzoyl moiety may enhance biological interactions through increased lipophilicity and receptor binding affinity.
The synthesis of ethyl ((2,4-dichlorobenzoyl)amino)acetate typically involves several steps:
Ethyl ((2,4-dichlorobenzoyl)amino)acetate has potential applications in various fields:
Interaction studies involving ethyl ((2,4-dichlorobenzoyl)amino)acetate focus on its binding affinity with biological targets such as enzymes and receptors. For example, docking studies have shown that similar compounds can effectively bind to fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis . This interaction is crucial for their antifungal activity.
Several compounds share structural similarities with ethyl ((2,4-dichlorobenzoyl)amino)acetate. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl (4-chlorobenzoyl)aminoacetate | Similar benzoyl group | Contains one chlorine substituent |
| Ethyl (2,6-dichlorobenzoyl)aminoacetate | Similar benzoyl group | Contains different chlorine positions |
| Ethyl (4-fluorobenzoyl)aminoacetate | Similar benzoyl group | Fluorine substituent instead of chlorine |
| N-(4-chlorobenzoyl)glycine | Amino acid derivative | Lacks ethyl ester functionality |
Ethyl ((2,4-dichlorobenzoyl)amino)acetate stands out due to its specific structure that combines both an ester and an amine functionality, enhancing its reactivity and potential biological activity compared to similar compounds. Its unique dichlorobenzoyl group may also impart distinct electronic properties that influence its interactions with biological systems.